

Physical properties of Hexaethylcyclotrisiloxane (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaethylcyclotrisiloxane*

Cat. No.: *B1329422*

[Get Quote](#)

Hexaethylcyclotrisiloxane: A Guide to Its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **Hexaethylcyclotrisiloxane**, with a specific focus on its melting and boiling points. Due to a lack of readily available experimental data for **Hexaethylcyclotrisiloxane** in surveyed chemical literature, this guide also furnishes data for the closely related compound, Hexamethylcyclotrisiloxane, for comparative purposes. Furthermore, it details standardized experimental protocols for determining these critical physical characteristics.

Physical Properties Data

Precise experimental values for the melting and boiling points of **Hexaethylcyclotrisiloxane** are not widely reported in publicly accessible databases. However, for the purpose of comparison, the physical properties of the analogous methyl-substituted compound, Hexamethylcyclotrisiloxane, are well-documented.

Property	Hexamethylcyclotrisiloxane	Hexaethylcyclotrisiloxane
Melting Point	64 °C to 65 °C [1] [2]	Data not available
Boiling Point	134 °C [1] [2] [3]	Data not available

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points is fundamental to the characterization of a chemical substance. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these measurements to ensure reliability and consistency.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[\[4\]](#) For a pure crystalline solid, this transition occurs over a narrow temperature range.[\[5\]](#)[\[6\]](#) The presence of impurities typically lowers the melting point and broadens the melting range.[\[6\]](#)[\[7\]](#)

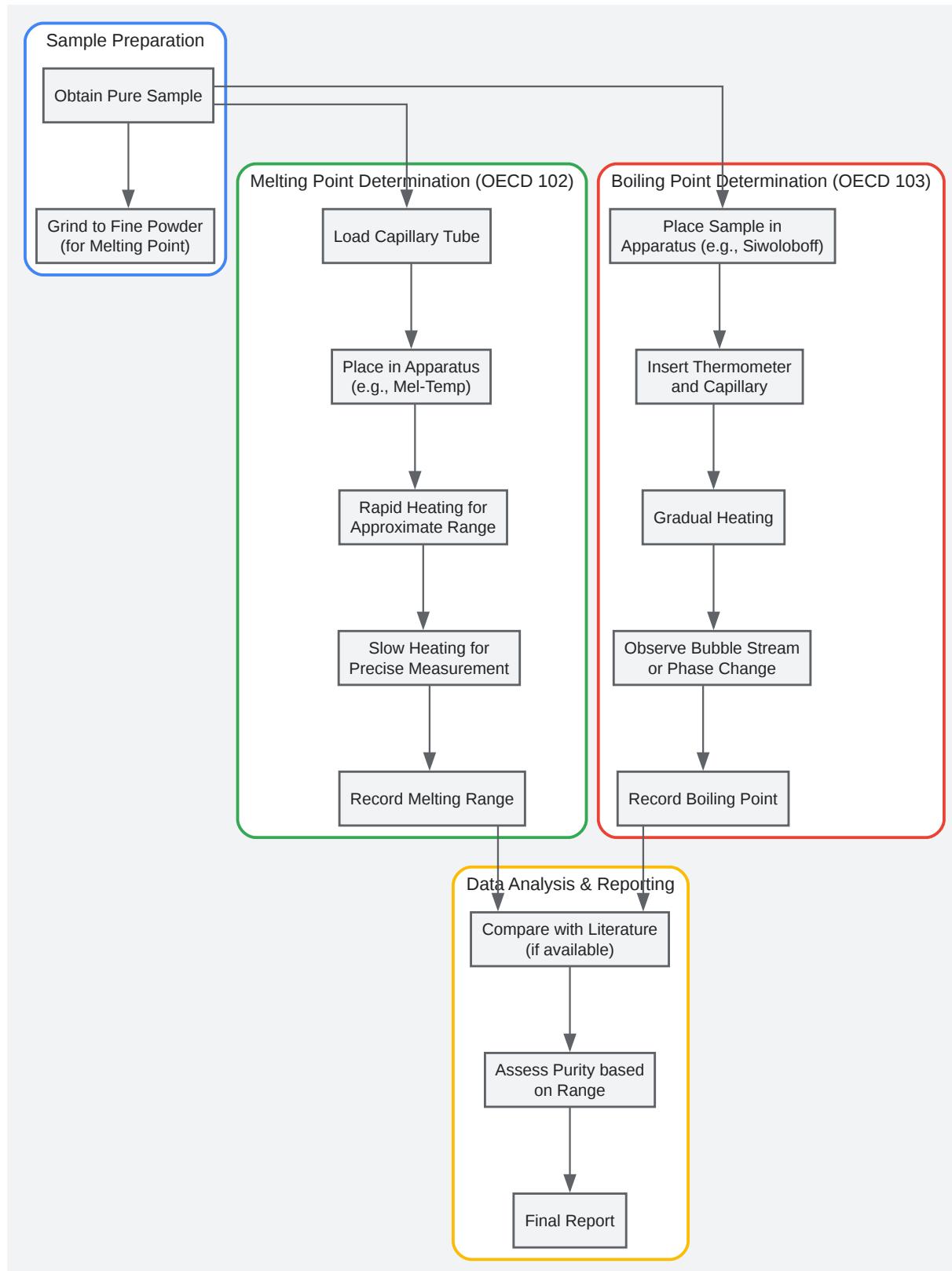
Several methods are accepted under OECD Guideline 102, including:

- Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or a metal block apparatus.[\[8\]](#)[\[6\]](#) The temperatures at which melting begins and is complete are recorded.[\[6\]](#)
- Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified by an endothermic peak on the resulting thermogram.[\[8\]](#)
- Kofler Hot Bar: This method utilizes a metal bar with a calibrated temperature gradient to determine the melting point.

- Melt Microscope: A microscope equipped with a heated stage allows for visual observation of the melting process.[4]

A general procedure using a modern melting point apparatus, such as a Mel-Temp, involves a preliminary rapid heating to determine an approximate melting range, followed by a slower, more precise measurement with a heating rate of about 2°C per minute.

Boiling Point Determination (OECD Guideline 103)


The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11] For pure liquids, the boiling point is a sharp, characteristic value.[5][7]

Standard methods for boiling point determination as outlined in OECD Guideline 103 include: [9][10]

- Ebulliometer Method: This technique directly measures the boiling point by observing the temperature of the vapor-liquid equilibrium.
- Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance as a function of temperature.
- Distillation Method: This method is suitable for determining the boiling range of liquid mixtures.
- Siwoloboff Method: A small sample is heated in a test tube alongside a thermometer, with an inverted capillary tube submerged in the liquid. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.[12]
- Photocell Detection: This automated method detects the boiling point by observing changes in light transmission through the sample.
- Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): Similar to melting point determination, these methods can be used to determine the boiling point by identifying the endothermic event corresponding to vaporization.[9][10]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the melting and boiling points of a chemical substance like **Hexaethylcyclotrisiloxane**.

[Click to download full resolution via product page](#)

Generalized workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexamethylcyclotrisiloxane - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane [stenutz.eu]
- 3. lookchem.com [lookchem.com]
- 4. oecd.org [oecd.org]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. almaaql.edu.iq [almaaql.edu.iq]
- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 8. laboratuar.com [laboratuar.com]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.ca]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- To cite this document: BenchChem. [Physical properties of Hexaethylcyclotrisiloxane (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329422#physical-properties-of-hexaethylcyclotrisiloxane-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com